molecular formula C8H18OSi B14345812 Trimethyl[(pent-4-en-2-yl)oxy]silane CAS No. 103303-96-4

Trimethyl[(pent-4-en-2-yl)oxy]silane

Cat. No.: B14345812
CAS No.: 103303-96-4
M. Wt: 158.31 g/mol
InChI Key: FEKDDBYWIMYNGO-UHFFFAOYSA-N
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Description

Trimethyl[(pent-4-en-2-yl)oxy]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an alkoxy group derived from pent-4-en-2-ol. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. The presence of the silicon-oxygen bond imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl[(pent-4-en-2-yl)oxy]silane can be synthesized through the reaction of trimethylchlorosilane with pent-4-en-2-ol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

(CH3)3SiCl+HOCH2CH2CH2CH=CH2(CH3)3SiOCH2CH2CH2CH=CH2+HCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{HOCH}_2\text{CH}_2\text{CH}_2\text{CH=CH}_2 \rightarrow \text{(CH}_3\text{)}_3\text{SiOCH}_2\text{CH}_2\text{CH}_2\text{CH=CH}_2 + \text{HCl} (CH3​)3​SiCl+HOCH2​CH2​CH2​CH=CH2​→(CH3​)3​SiOCH2​CH2​CH2​CH=CH2​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(pent-4-en-2-yl)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the alkene group to an alkane.

    Substitution: The silicon-oxygen bond can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: this compound with an alkane group.

    Substitution: Various substituted silanes depending on the reagent used.

Scientific Research Applications

Trimethyl[(pent-4-en-2-yl)oxy]silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of trimethyl[(pent-4-en-2-yl)oxy]silane involves the interaction of the silicon-oxygen bond with various molecular targets. The compound can act as a protecting group for hydroxyl functionalities in organic synthesis, preventing unwanted reactions. Additionally, the alkene group can participate in polymerization reactions, forming cross-linked networks that enhance material properties.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Similar in structure but lacks the alkoxy group.

    Triethylsilane: Contains ethyl groups instead of methyl groups.

    Tetramethylsilane: Features four methyl groups bonded to silicon.

Uniqueness

Trimethyl[(pent-4-en-2-yl)oxy]silane is unique due to the presence of the alkoxy group derived from pent-4-en-2-ol, which imparts additional reactivity and functionality. This makes it more versatile in synthetic applications compared to its simpler counterparts.

Properties

CAS No.

103303-96-4

Molecular Formula

C8H18OSi

Molecular Weight

158.31 g/mol

IUPAC Name

trimethyl(pent-4-en-2-yloxy)silane

InChI

InChI=1S/C8H18OSi/c1-6-7-8(2)9-10(3,4)5/h6,8H,1,7H2,2-5H3

InChI Key

FEKDDBYWIMYNGO-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)O[Si](C)(C)C

Origin of Product

United States

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